3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core substituted with a bromophenyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps. One common approach starts with the preparation of the 3-bromophenyl-1,2,4-oxadiazole intermediate. This intermediate can be synthesized through the cyclization of a suitable precursor, such as a hydrazide, with a bromobenzoyl chloride under acidic conditions .
The next step involves the coupling of the oxadiazole intermediate with a quinoline derivative. This can be achieved through a nucleophilic substitution reaction, where the oxadiazole intermediate reacts with a propyl-substituted quinoline under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and oxadiazole moieties. These interactions can modulate the activity of the targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid: This compound shares the oxadiazole and bromophenyl groups but differs in the core structure, which is a propanoic acid instead of a quinoline.
3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid: Similar in structure but with a fluorophenyl group instead of a bromophenyl group.
3-(5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid: Contains a chlorophenyl group instead of a bromophenyl group.
Uniqueness
The uniqueness of 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one lies in its combination of a quinoline core with a bromophenyl-substituted oxadiazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O2/c1-2-10-24-12-16(18(25)15-8-3-4-9-17(15)24)20-22-19(23-26-20)13-6-5-7-14(21)11-13/h3-9,11-12H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTLCGQXUVZUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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